[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea
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Overview
Description
[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is a chemical compound characterized by the presence of a bromophenyl group attached to an ethylideneamino moiety, which is further linked to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Mechanism of Action
The mechanism of action of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer properties.
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one: Another compound with a similar structure, used in the synthesis of various derivatives with potential biological activities.
Uniqueness
[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
16546-06-8 |
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Molecular Formula |
C9H10BrN3S |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10BrN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
OKNJXRBJRXAECS-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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